molecular formula C11H10D6ClN5 B1149932 Proguanil D6

Proguanil D6

カタログ番号 B1149932
分子量: 259.77
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Proguanil D6 is the deuterium labeled Proguanil, which is a prophylactic antimalarial drug.

科学的研究の応用

1. Impact on Human Lymphocytes

Proguanil, primarily used for malaria treatment and prevention, has been studied for its effects on human lymphocytes. A study found that it can decrease the viability of lymphocytes and cause some DNA damage, particularly when metabolically activated into its active form, cycloguanil (Gajski, Dinter, & Garaj-vrhovac, 2010).

2. Molecular Basis of Resistance

Research into the molecular basis of differential resistance to antifolate drugs like proguanil in Plasmodium falciparum has revealed insights into structural differences influencing drug susceptibility. Specific mutations confer resistance to cycloguanil, highlighting the intricate relationship between drug structure and parasite resistance mechanisms (Peterson, Milhous, & Wellems, 1990).

3. Proguanil Resistance Assessment

An assessment of proguanil resistance in African isolates of Plasmodium falciparum used mutation-specific polymerase chain reaction and in vitro susceptibility testing. This study underscores the importance of genetic factors in determining drug efficacy and resistance (Parzy, Doerig, Pradines, Rico, Fusai, & Doury, 1997).

4. Molecular Dynamics of Proguanil Derivatives

Investigations into the molecular dynamics of Proguanil derivatives, such as substitutions on the benzene ring, have been conducted to understand their electronic properties and responses to external stimuli. This research is pivotal in the development of more effective drug derivatives (Muhammad, Taura, & Ndikilar, 2017).

5. Enzyme Phenotyping and Drug Interaction

Studies have also looked into the interaction between proguanil and enzymes like CYP2D6 and CYP2C19 in humans. Understanding these interactions is crucial for personalized medicine and optimizing drug efficacy (Tennezé, Verstuyft, Becquemont, Poirier, Wilkinson, & Funck-Brentano, 1999).

6. Antimalarial Action in Combination Therapies

Proguanil's role in combination therapies, especially with atovaquone, has been a subject of interest. These combinations are highly effective in treating malaria, and understanding the synergistic mechanisms can guide the development of more effective treatments (Boggild, Parise, Lewis, & Kain, 2007).

7. Reproductive Toxicity Studies

The impact of proguanil on reproductive activities has been explored in animal models. Such studies provide valuable insights into the potential side effects and risks associated with long-term or high-dose use of the drug (Akinsomisoye & Yinusa, 2011).

8. Antimalarial Activity and Genetic Polymorphism

Investigations into the antimalarial activity of proguanil combined with atovaquone, in the context of genetic polymorphism in humans, have been critical in understanding individual differences in drug response and efficacy (Edstein, Yeo, Kyle, Looareesuwan, Wilairatana, & Rieckmann, 1996).

特性

分子式

C11H10D6ClN5

分子量

259.77

IUPAC名

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine

InChI

InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i1D3,2D3

SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl

同義語

Proguanil-d6; Chlorguanid-d6;  Chloroguanide-d6;  Paludrin-d6; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。